Cas no 2229031-55-2 (1-2-(3-fluorophenoxy)ethylcyclobutane-1-carbonitrile)

1-2-(3-Fluorophenoxy)ethylcyclobutane-1-carbonitrile is a specialized organic compound featuring a cyclobutane core substituted with a carbonitrile group and a 2-(3-fluorophenoxy)ethyl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis, particularly as an intermediate in the development of biologically active molecules. The presence of the fluorophenoxy group enhances lipophilicity and metabolic stability, while the carbonitrile functionality offers versatility for further derivatization. Its well-defined molecular architecture makes it suitable for applications requiring precise steric and electronic properties. The compound is typically handled under controlled conditions due to its reactive nitrile group, ensuring compatibility with diverse synthetic pathways.
1-2-(3-fluorophenoxy)ethylcyclobutane-1-carbonitrile structure
2229031-55-2 structure
Product name:1-2-(3-fluorophenoxy)ethylcyclobutane-1-carbonitrile
CAS No:2229031-55-2
MF:C13H14FNO
Molecular Weight:219.254766941071
CID:6423367
PubChem ID:165859440

1-2-(3-fluorophenoxy)ethylcyclobutane-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-2-(3-fluorophenoxy)ethylcyclobutane-1-carbonitrile
    • 2229031-55-2
    • 1-[2-(3-fluorophenoxy)ethyl]cyclobutane-1-carbonitrile
    • EN300-1779907
    • インチ: 1S/C13H14FNO/c14-11-3-1-4-12(9-11)16-8-7-13(10-15)5-2-6-13/h1,3-4,9H,2,5-8H2
    • InChIKey: VLCDYRAOWQYRLK-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)OCCC1(C#N)CCC1

計算された属性

  • 精确分子量: 219.105942232g/mol
  • 同位素质量: 219.105942232g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 279
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 33Ų

1-2-(3-fluorophenoxy)ethylcyclobutane-1-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1779907-0.05g
1-[2-(3-fluorophenoxy)ethyl]cyclobutane-1-carbonitrile
2229031-55-2
0.05g
$959.0 2023-09-20
Enamine
EN300-1779907-2.5g
1-[2-(3-fluorophenoxy)ethyl]cyclobutane-1-carbonitrile
2229031-55-2
2.5g
$2240.0 2023-09-20
Enamine
EN300-1779907-0.25g
1-[2-(3-fluorophenoxy)ethyl]cyclobutane-1-carbonitrile
2229031-55-2
0.25g
$1051.0 2023-09-20
Enamine
EN300-1779907-0.1g
1-[2-(3-fluorophenoxy)ethyl]cyclobutane-1-carbonitrile
2229031-55-2
0.1g
$1005.0 2023-09-20
Enamine
EN300-1779907-1.0g
1-[2-(3-fluorophenoxy)ethyl]cyclobutane-1-carbonitrile
2229031-55-2
1g
$1142.0 2023-05-26
Enamine
EN300-1779907-0.5g
1-[2-(3-fluorophenoxy)ethyl]cyclobutane-1-carbonitrile
2229031-55-2
0.5g
$1097.0 2023-09-20
Enamine
EN300-1779907-5.0g
1-[2-(3-fluorophenoxy)ethyl]cyclobutane-1-carbonitrile
2229031-55-2
5g
$3313.0 2023-05-26
Enamine
EN300-1779907-10.0g
1-[2-(3-fluorophenoxy)ethyl]cyclobutane-1-carbonitrile
2229031-55-2
10g
$4914.0 2023-05-26
Enamine
EN300-1779907-5g
1-[2-(3-fluorophenoxy)ethyl]cyclobutane-1-carbonitrile
2229031-55-2
5g
$3313.0 2023-09-20
Enamine
EN300-1779907-1g
1-[2-(3-fluorophenoxy)ethyl]cyclobutane-1-carbonitrile
2229031-55-2
1g
$1142.0 2023-09-20

1-2-(3-fluorophenoxy)ethylcyclobutane-1-carbonitrile 関連文献

1-2-(3-fluorophenoxy)ethylcyclobutane-1-carbonitrileに関する追加情報

Professional Introduction to Compound with CAS No. 2229031-55-2 and Product Name: 1-2-(3-fluorophenoxy)ethylcyclobutane-1-carbonitrile

1-2-(3-fluorophenoxy)ethylcyclobutane-1-carbonitrile (CAS No. 2229031-55-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, combines a cyclobutane ring with a nitrile group and a fluoro-phenoxy ethyl side chain, making it a versatile intermediate for the synthesis of biologically active molecules. The presence of the fluoro substituent and the carbonitrile moiety imparts distinct electronic and steric properties, which are highly valuable in modulating molecular interactions and enhancing pharmacological efficacy.

The structural design of 1-2-(3-fluorophenoxy)ethylcyclobutane-1-carbonitrile aligns with the growing trend in drug discovery towards the development of multi-targeted ligands. The cyclobutane ring, known for its rigid conformation, can serve as a scaffold to optimize binding affinity to biological targets, while the 3-fluorophenoxy group introduces metabolic stability and lipophilicity modulation. These features are particularly relevant in the design of small-molecule inhibitors targeting enzymes involved in critical signaling pathways.

In recent years, there has been a surge in research focusing on fluorinated compounds due to their enhanced bioavailability and improved pharmacokinetic profiles. The fluoro atom in 1-2-(3-fluorophenoxy)ethylcyclobutane-1-carbonitrile can significantly influence the compound's metabolic stability by preventing rapid deactivation through hydrolysis or oxidation. This property is particularly advantageous in the development of drugs that require prolonged circulation times to achieve therapeutic effects.

The carbonitrile group in the molecule serves as a versatile handle for further functionalization, enabling the synthesis of derivatives with tailored biological activities. In particular, nitrile-containing compounds have been extensively studied for their role as prodrugs or precursors to pharmacologically active amides. The incorporation of this moiety into 1-2-(3-fluorophenoxy)ethylcyclobutane-1-carbonitrile suggests potential applications in designing drugs that undergo enzymatic conversion to bioactive species, thereby enhancing drug delivery efficiency.

Recent advancements in computational chemistry have facilitated the rational design of molecules like 1-2-(3-fluorophenoxy)ethylcyclobutane-1-carbonitrile by predicting their binding modes to biological targets. Molecular docking studies have shown that this compound can interact with enzymes such as kinases and phosphodiesterases, which are implicated in various diseases including cancer and inflammatory disorders. The rigid cyclobutane core provides optimal positioning for hydrogen bonding and hydrophobic interactions with key residues in the enzyme active site, thereby enhancing binding affinity.

The synthesis of 1-2-(3-fluorophenoxy)ethylcyclobutane-1-carbonitrile involves multi-step organic transformations, including nucleophilic substitution reactions, cyclization processes, and cyanation steps. The use of advanced synthetic methodologies ensures high yields and purity, which are critical for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the cyclobutane ring fused with the phenoxy ethyl side chain, while transition-metal-catalyzed cyanation has been utilized to introduce the nitrile group.

From a medicinal chemistry perspective, 1-2-(3-fluorophenoxy)ethylcyclobutane-1-carbonitrile represents an innovative approach to addressing unmet medical needs. Its structural features make it a promising candidate for further derivatization into novel therapeutic agents. For instance, modifications at the fluoro-phenoxy position could fine-tune receptor selectivity, while variations around the cyclobutane ring could enhance solubility and membrane permeability.

The growing interest in fluorinated heterocycles has led to numerous patents and publications detailing their applications in drug development. Compounds similar to 1-2-(3-fluorophenoxy)ethylcyclobutane-1-carbonitrile have been investigated for their potential use as antiviral agents, antitumor agents, and central nervous system (CNS) therapeutics. The ability of fluorine atoms to modulate pharmacokinetic properties makes these compounds particularly attractive for oral administration.

In conclusion, 1-2-(3-fluorophenoxy)ethylcyclobutane-1-carbonitrile (CAS No. 2229031-55-2) is a structurally complex yet promising compound with significant potential in pharmaceutical research. Its unique combination of functional groups—ranging from the rigid cyclobutane ring to the biochemically relevant nitrile moiety—makes it an ideal candidate for further exploration in drug discovery programs. As computational methods continue to refine molecular design strategies, compounds like this are poised to play a crucial role in developing next-generation therapeutics.

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